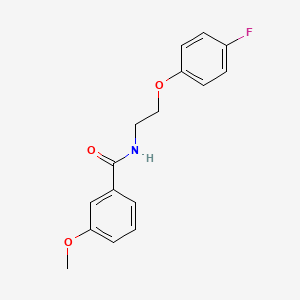

N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Radiolabeled Antagonists for Neuroreceptor Studies

N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide derivatives have been developed as radiolabeled antagonists for neuroimaging studies, particularly targeting serotonin receptors with positron emission tomography (PET). [18F]p-MPPF, a derivative, is used to study the serotonergic neurotransmission, providing insights into the chemistry, radiochemistry, animal, and human data regarding serotonin 5-HT1A receptors (Plenevaux et al., 2000). This research is crucial for understanding various neuropsychiatric conditions and the role of serotonin in brain function.

Radiosynthesis for Serotonin Receptor Studies

The compound's derivatives have also been radiolabeled for studying serotonin 5HT2 receptors. One study detailed the radiosynthesis of a new radioiodinated ligand demonstrating high affinity and selectivity for 5HT2 receptors, which could be promising for gamma-emission tomography (Mertens et al., 1994). Such research aids in developing diagnostic tools for neurological and psychiatric disorders.

Fluorinated Analogs for Cancer Research

Fluorinated analogs of N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide have shown potential in cancer research. For instance, fluorinated retinoic acids and their analogs, including aromatic 4-fluoro analogs, have been synthesized and tested for their antipapilloma effects, indicating a marked regression of chemically induced skin papillomas in mice (Chan et al., 1982). This line of research highlights the compound's potential in developing therapeutic agents for cancer treatment.

Imaging Agents for Breast Cancer Diagnosis

N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide derivatives have also been explored as imaging agents for diagnosing breast cancer. A study on sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide showed that this compound accumulates in most breast tumors in vivo, suggesting its potential as a noninvasive tool for assessing tumor proliferation (Caveliers et al., 2002).

Mechanism of Action

Target of Action

Related compounds have been shown to interact with theandrogen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

For instance, if the androgen receptor is indeed the target, the compound may bind to it and modulate its activity, leading to changes in gene expression .

Biochemical Pathways

If the compound acts on the androgen receptor, it could influence pathways related tocell growth, differentiation, and apoptosis , which are typically regulated by androgenic hormones .

Pharmacokinetics

A related compound, 2-(4-fluorophenoxy)ethylamine, has been suggested to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . These properties could potentially influence the bioavailability of N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide.

Result of Action

If the compound acts on the androgen receptor, it could potentially influence cellular processes such as cell growth and differentiation .

properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3/c1-20-15-4-2-3-12(11-15)16(19)18-9-10-21-14-7-5-13(17)6-8-14/h2-8,11H,9-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAENQQBXAKCJAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-[(6-chloropyridazin-3-yl)methyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2938052.png)

![N-(2-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2938057.png)

![(4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2938061.png)

![2-Amino-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2938062.png)

![2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B2938066.png)

![8-(5-chloro-2-methylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2938068.png)

![2-hydroxy-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2938069.png)

![3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2938074.png)